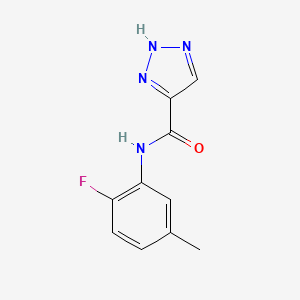

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 2-fluoro-5-methylphenyl azide and propargyl carboxamide, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Applications De Recherche Scientifique

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- N-(2-bromo-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- N-(2-iodo-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science.

Activité Biologique

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{10}H_{9}FN_{4}O

- Molecular Weight : 220.20 g/mol

This compound features a triazole ring that is known for its stability and ability to form hydrogen bonds, which are critical for biological interactions.

Antitumor Activity

Recent studies have indicated that various 1,2,3-triazole derivatives exhibit promising antitumor activities. For instance, compounds similar to this compound have shown efficacy against non-small-cell lung cancer (NSCLC) cell lines. In one study, a related compound demonstrated an IC50 value of 6.06 μM against H460 cells, indicating significant anticancer potential . The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation.

Neuroprotective Effects

Compounds within the triazole family have also been evaluated for neuroprotective properties. A related study highlighted that certain triazole derivatives could inhibit neuroinflammation and protect neuronal cells from oxidative stress . The ability to cross the blood-brain barrier (BBB) further enhances their therapeutic potential in neurodegenerative diseases.

Enzyme Inhibition

This compound may exhibit inhibition against various enzymes. For example, some triazole derivatives have shown moderate inhibition of carbonic anhydrase-II . This enzyme plays a crucial role in physiological processes such as respiration and acid-base balance.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Triazoles can bind to the active sites of enzymes like carbonic anhydrase-II and cholinesterases, leading to decreased enzyme activity and subsequent biological effects.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating signaling pathways such as NF-κB and ROS generation .

Case Study 1: Antitumor Efficacy

A study conducted on a series of triazole hybrids revealed that specific substitutions on the triazole ring significantly enhanced antitumor activity. For instance, compounds with a 5-methyl substitution exhibited improved potency against NSCLC cell lines compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, a derivative similar to this compound was tested in scopolamine-induced models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in neuroinflammatory markers .

Summary of Findings

Propriétés

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXFNJVMZDLPNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=NNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.